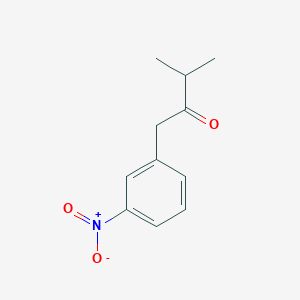![molecular formula C13H22N2O3 B11763747 tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C13H22N2O3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Métodos De Preparación
The synthesis of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common synthetic route involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature.
Aplicaciones Científicas De Investigación
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparación Con Compuestos Similares
tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar in structure but with different positioning of functional groups.
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: Contains an oxalate group, which may confer different chemical properties.
tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Another spirocyclic compound with a similar core structure but different substituents .
These comparisons highlight the uniqueness of tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
tert-butyl (5S)-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1 |
Clave InChI |
QCRYPCJMEOXBJL-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)CCNC2=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Bromomethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11763676.png)
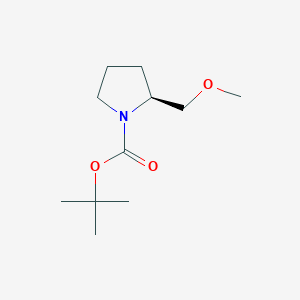

![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-1-carbaldehyde](/img/structure/B11763719.png)
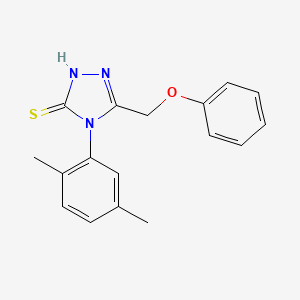
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
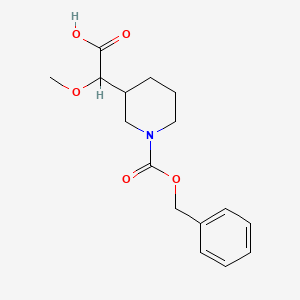
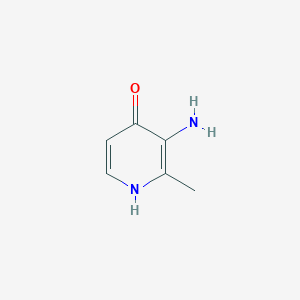
![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
